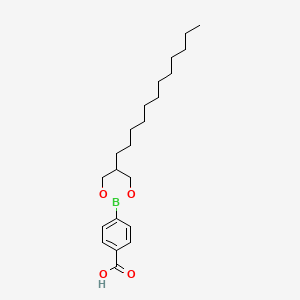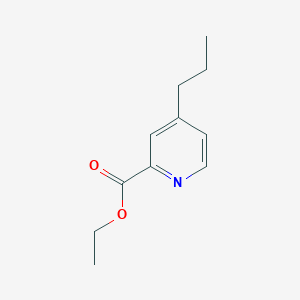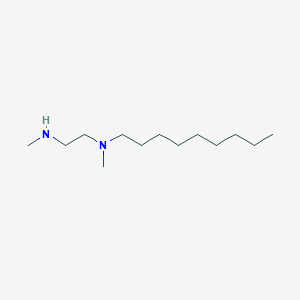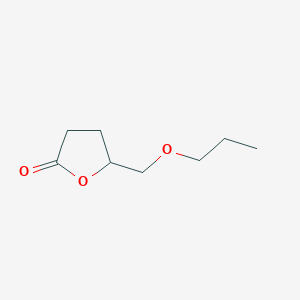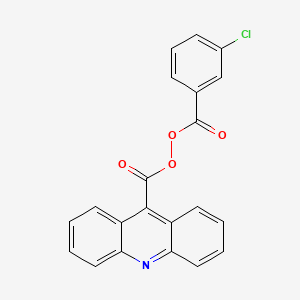![molecular formula C13H13N5O3 B14337720 N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide CAS No. 105592-84-5](/img/structure/B14337720.png)
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide is a complex organic compound with the chemical formula C₁₃H₁₃N₅O₃ . This compound is characterized by its unique structure, which includes an oxazole ring, an acetamido group, and a phenylhydrazinylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide involves multiple steps. One common synthetic route starts with the preparation of 2-aminophenol, which is then converted to 2-acetamido-phenol through acetylation . This intermediate undergoes a cyclization reaction with phenylhydrazine to form the oxazole ring . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like potassium phosphate monohydrate . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like CuO and I₂, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes and inhibiting their activity . This inhibition can disrupt various biological processes, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide can be compared to other similar compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrosophenyl)acetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its combination of an oxazole ring and a phenylhydrazinylidene moiety, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
105592-84-5 |
|---|---|
Molekularformel |
C13H13N5O3 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
N-(3-acetamido-4-phenyldiazenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13N5O3/c1-8(19)14-12-11(13(21-18-12)15-9(2)20)17-16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,20)(H,14,18,19) |
InChI-Schlüssel |
GAGMATAOAQWYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=NO1)NC(=O)C)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



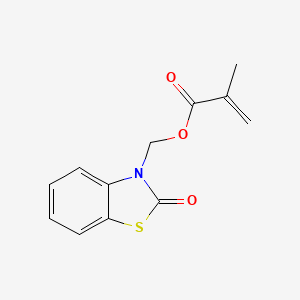
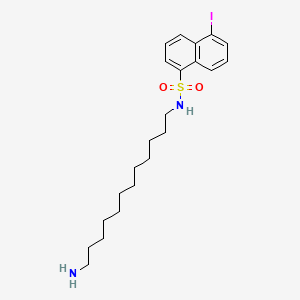
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
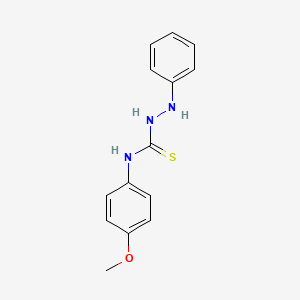
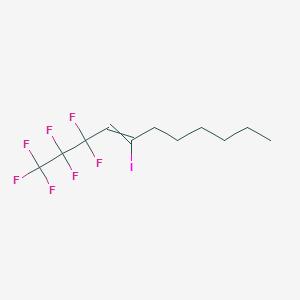
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
